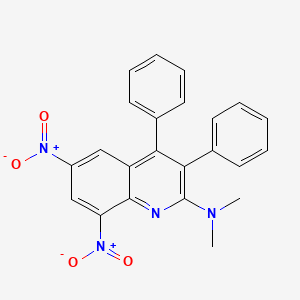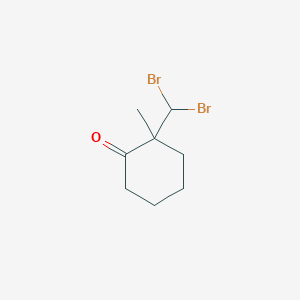
2-Cyclobuten-1-one, 2-(dimethylamino)-3-phenyl-4-thioxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclobuten-1-one, 2-(dimethylamino)-3-phenyl-4-thioxo- is a complex organic compound with a unique structure that includes a cyclobutenone ring, a dimethylamino group, a phenyl group, and a thioxo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobuten-1-one, 2-(dimethylamino)-3-phenyl-4-thioxo- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with a precursor containing the necessary functional groups, followed by cyclization using a suitable catalyst and solvent .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of industrial-grade solvents and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Cyclobuten-1-one, 2-(dimethylamino)-3-phenyl-4-thioxo- can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing groups, while reduction could produce a more saturated compound.
Scientific Research Applications
2-Cyclobuten-1-one, 2-(dimethylamino)-3-phenyl-4-thioxo- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research might explore its potential as a pharmaceutical intermediate or its biological effects.
Mechanism of Action
The mechanism by which 2-Cyclobuten-1-one, 2-(dimethylamino)-3-phenyl-4-thioxo- exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, potentially leading to biological activity. The exact molecular targets and pathways would depend on the specific context of its use, such as in biological or chemical systems .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Cyclobuten-1-one, 2-(dimethylamino)-3-phenyl-4-thioxo- include other cyclobutenone derivatives and compounds with similar functional groups, such as:
- 2-Cyclobuten-1-one,
Properties
CAS No. |
61087-66-9 |
|---|---|
Molecular Formula |
C12H11NOS |
Molecular Weight |
217.29 g/mol |
IUPAC Name |
2-(dimethylamino)-3-phenyl-4-sulfanylidenecyclobut-2-en-1-one |
InChI |
InChI=1S/C12H11NOS/c1-13(2)10-9(12(15)11(10)14)8-6-4-3-5-7-8/h3-7H,1-2H3 |
InChI Key |
JPAFHFCNVXTSKN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C(=S)C1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl [3-([1,1'-biphenyl]-2-yl)-2-oxopropyl]phosphonate](/img/structure/B14597379.png)
![2-{[Methyl(nitroso)carbamoyl]amino}ethyl methylcarbamate](/img/structure/B14597384.png)
![2,4-Dichloro-1-{[4-(1-chloroethyl)phenoxy]methyl}benzene](/img/structure/B14597393.png)
![1,4-Dioxaspiro[4.4]non-2-ene](/img/structure/B14597396.png)
![4-[(4-Propylanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14597404.png)






![3-[(2-Ethylhexyl)oxy]-2-hydroxypropyl 2,2-dimethyloctanoate](/img/structure/B14597448.png)

![1,6-Diazabicyclo[4.1.0]heptane](/img/structure/B14597463.png)
